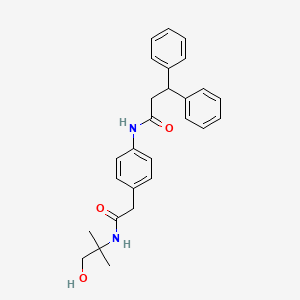![molecular formula C12H14N2O3S2 B2722809 1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine CAS No. 551930-57-5](/img/structure/B2722809.png)
1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine
Übersicht
Beschreibung
“1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” is a chemical compound . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products" .
Molecular Structure Analysis
Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Physical and Chemical Properties Analysis
The molecular formula of “this compound” is C12H14N2O3S2, and its molecular weight is 298.38116 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has shown that derivatives of piperidine, incorporating elements such as 1,3,4-oxadiazole, exhibit promising anticancer properties. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents, with some compounds displaying strong anticancer activity in comparison to standard drugs like doxorubicin. This indicates the potential utility of these compounds in cancer therapy, necessitating further in vivo studies to determine their therapeutic applicability (Rehman et al., 2018).
Structural and Molecular Studies
In another study, the crystal and molecular structure of a compound similar in structure to "1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine" was elucidated, revealing insights into its crystalline form and the conformation of the piperidine ring. Such studies are crucial for understanding the structural basis of the biological activity of these compounds and for guiding the design of more potent derivatives (Naveen et al., 2015).
Enzyme Inhibition for Disease Treatment
Derivatives have also been investigated for their potential in treating diseases through enzyme inhibition. For example, sulfonamide derivatives incorporating piperidinyl moieties have been studied for their inhibitory effects on carbonic anhydrase isozymes, which are relevant in conditions like glaucoma, epilepsy, and cancer. These studies demonstrate the therapeutic potential of such derivatives in disease management (Alafeefy et al., 2015).
Antimicrobial Properties
Additionally, research into the antimicrobial properties of these derivatives has yielded promising results. For instance, compounds based on the piperidinyl-1,3,4-oxadiazole framework have shown effectiveness against a range of bacterial strains, suggesting their potential as novel antimicrobial agents. This highlights the versatility of such compounds in addressing various microbial threats (Iqbal et al., 2017).
Wirkmechanismus
While specific information on the mechanism of action for “1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” is not available, piperidine, a related compound, has been found to have therapeutic potential against various types of cancers when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers are regulated by these phytochemicals .
Zukünftige Richtungen
The development of new synthetic routes and the exploration of the therapeutic potential of “1-{[5-(5-Isoxazolyl)-2-thienyl]sulfonyl}piperidine” and related compounds could be areas of future research. It’s also crucial to conduct further studies to understand the mechanism of action of these compounds .
Eigenschaften
IUPAC Name |
5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-8-2-1-3-9-14)12-5-4-11(18-12)10-6-7-13-17-10/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQJYWSBBQWDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201332509 | |
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551930-57-5 | |
| Record name | 5-(5-piperidin-1-ylsulfonylthiophen-2-yl)-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201332509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2722731.png)
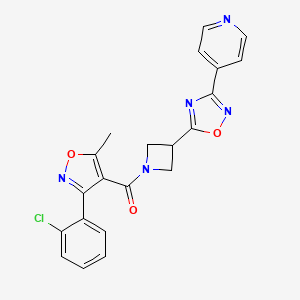
![Methyl [(2-hydroxyphenyl)carbamoyl]formate](/img/structure/B2722735.png)
![8-(2,5-dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B2722737.png)
![N-cycloheptyl-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2722739.png)

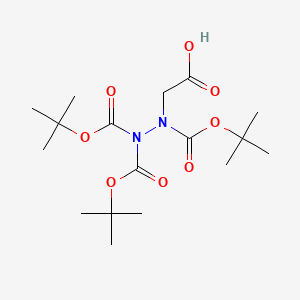
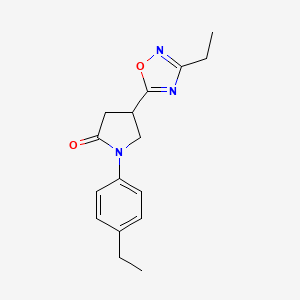
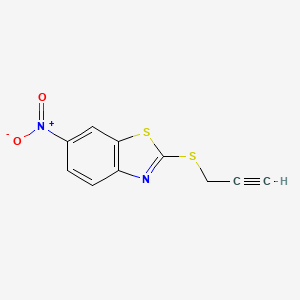
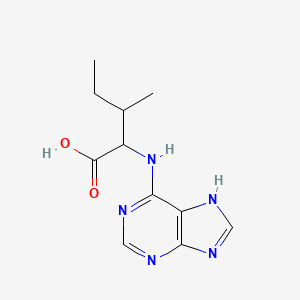
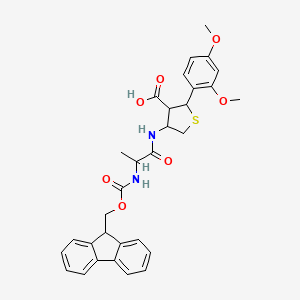
![N-[1-(hydrazinecarbonyl)-2-methylpropyl]adamantane-1-carboxamide](/img/structure/B2722748.png)
